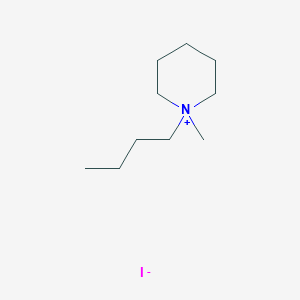

1-Butyl-1-methylpiperidinium iodide

Description

Contextualization of Quaternary Ammonium (B1175870) Ionic Liquids in Modern Chemical Science

Quaternary ammonium compounds (QACs) are a well-established class of chemicals, recognized for their diverse applications, including as surfactants, disinfectants, and in chemical synthesis. nih.govmdpi.com In recent decades, a subset of QACs, known as quaternary ammonium ionic liquids (QAILs), has garnered substantial attention in modern chemical science. nih.govmdpi.comnih.gov Unlike simple salts, ionic liquids (ILs) are salts with melting points below 100°C, a characteristic that imparts them with a unique set of properties, including low volatility, high thermal stability, and tunable solvating capabilities. researchgate.netnih.gov

The defining feature of QAILs is the presence of a quaternary nitrogen atom within their cationic structure, which can be either acyclic or part of a cyclic framework. nih.govmdpi.com This structural versatility allows for the fine-tuning of their physical and chemical properties by modifying the alkyl chains attached to the nitrogen atom. acs.org The ability to tailor these properties has made QAILs highly prospective for a wide range of applications, from their use as biocides to their role as electrolytes in electrochemical devices and as catalysts in organic reactions. nih.govnih.govrsc.org

Significance of 1-Butyl-1-methylpiperidinium Cation Architectures in Ionic Liquid Design

The presence of the butyl chain, in particular, has been shown to influence the photovoltaic performance of dye-sensitized solar cells (DSSCs) by improving charge transport and hindering charge recombination. mdpi.com The steric hindrance provided by the butyl group can also enhance complexation with species like iodide and triiodide, which is a critical aspect of their application in batteries. acs.org Furthermore, the symmetry of the cation can influence the thermal stability of the ionic liquid. mdpi.com The ability to modify the alkyl chains on the piperidinium (B107235) ring allows for the creation of a diverse library of ionic liquids with tailored properties for specific applications.

Overview of Academic Research Trajectories for Iodide-Based Ionic Liquids

Iodide-based ionic liquids have been a focal point of academic research, primarily due to their utility as a source of iodide ions for the triiodide/iodide redox couple, a key component in various electrochemical systems. nih.gov A significant area of investigation has been their application as electrolytes in dye-sensitized solar cells (DSSCs). mdpi.comucd.iemdpi.com Research has explored the use of various iodide-based organic salts, including those with imidazolium, picolinium, and guanidinium (B1211019) cations, to enhance DSSC efficiency. mdpi.com

Another prominent research trajectory involves the use of iodide-based ionic liquids in batteries. For instance, 1-butyl-1-methylpyrrolidinium (B1250683) iodide has been employed as a complexing agent in membraneless zinc-iodine aqueous batteries to promote the formation of polyiodide species and improve battery performance. acs.org The study of the fundamental mechanisms of iodide-triiodide exchange reactions in ionic liquids, often through molecular dynamics simulations, is another active area of research aimed at understanding and optimizing charge transport in these systems. nih.gov Furthermore, the impact of mixing iodide-based ionic liquids with solvents like water has been investigated to enhance their properties for various applications. nih.gov

Interactive Data Table: Physicochemical Properties of 1-Butyl-1-methylpiperidinium Iodide and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Butyl-1-methylpiperidinium iodide | 37971-78-1 nih.gov | C10H22IN nih.gov | 283.19 iolitec.de | 192 iolitec.de |

| 1-Butyl-1-methylpyrrolidinium iodide | 56511-17-2 nih.govsigmaaldrich.com | C9H20IN nih.govsigmaaldrich.com | 269.17 nih.govsigmaaldrich.com | Not specified |

| 1-Butyl-3-methylimidazolium iodide | Not specified | Not specified | Not specified | Not specified |

Interactive Data Table: Applications and Research Findings

| Compound/System | Application Area | Key Research Finding |

| 1-Butyl-1-methylpiperidinium iodide | Dye-Sensitized Solar Cells (DSSCs) | Piperidinium-based ILs show good thermal stability, suitable for use as electrolytes in DSSCs. mdpi.com |

| 1-Butyl-1-methylpyrrolidinium iodide | Zinc-Iodine Batteries | Acts as a complexing agent, promoting the formation of I5− and minimizing self-discharge. acs.org |

| Imidazolium-based Iodide ILs | Dye-Sensitized Solar Cells (DSSCs) | The presence of a butyl chain can improve photovoltaic performance by enhancing charge transport. mdpi.com |

| Iodide-based Ionic Liquids | General Electrochemistry | Widely used as iodide sources for the triiodide/iodide redox couple. nih.gov |

Properties

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.HI/c1-3-4-8-11(2)9-6-5-7-10-11;/h3-10H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOAKIOMAIRZQKN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049289 | |

| Record name | 1-Butyl-1-methylpiperidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37971-78-1 | |

| Record name | 1-Butyl-1-methylpiperidinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butyl 1 Methylpiperidinium Iodide

Quaternization Reactions Employing Iodomethane

A frequently used and direct method is the quaternization of N-butylpiperidine with iodomethane. This reaction is a classic example of the Menshutkin reaction, where the tertiary amine nitrogen of N-butylpiperidine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. wikipedia.org This process directly yields the desired 1-butyl-1-methylpiperidinium cation with iodide as the counter-ion. The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) to facilitate the formation of the ionic product. researchgate.netresearchgate.net

| Reactant | Reagent | Solvent | Conditions | Yield |

| N-Butylpiperidine | Iodomethane | Acetonitrile | Room Temperature | >95% |

| N-Butylpiperidine | Iodomethane | Acetone (B3395972) | Reflux | High |

Alternative Alkylating Agents for Piperidinium (B107235) Cation Formation

An alternative pathway to the same cation involves the reaction of N-methylpiperidine with 1-iodobutane (B1219991). In this variation of the Menshutkin reaction, the nitrogen on the N-methylpiperidine attacks the butyl group of 1-iodobutane. The choice between these two pathways often comes down to the availability and cost of the starting materials, N-butylpiperidine versus N-methylpiperidine. nih.gov

Beyond alkyl iodides, other alkylating agents can be utilized. For instance, N-butylpiperidine could be reacted with dimethyl sulfate (B86663) or methyl tosylate. This would form the 1-butyl-1-methylpiperidinium cation, but with a different anion (sulfate or tosylate, respectively). To obtain the target iodide salt, a subsequent anion exchange step would be necessary. ebrary.net

Anion Metathesis Strategies for Iodide Incorporation

When the initial synthesis results in a 1-butyl-1-methylpiperidinium salt with an anion other than iodide, an anion metathesis or ion exchange reaction is employed. wipo.intlongdom.org This is a common and versatile strategy in ionic liquid synthesis, allowing for the preparation of a wide array of salts with varying properties. researchgate.net

Exchange Reactions with Lithium Iodide and Analogues

A standard method for anion exchange involves reacting a 1-butyl-1-methylpiperidinium salt, such as the bromide or chloride, with an alkali metal iodide like lithium iodide or potassium iodide. researchgate.net The reaction is typically carried out in a solvent where the starting piperidinium salt and the alkali metal iodide are soluble, but the resulting inorganic salt (e.g., lithium bromide, potassium chloride) is not. This insolubility drives the reaction forward, causing the inorganic salt to precipitate, which can then be easily removed by filtration.

Biphasic System Approaches for Anion Exchange

Another approach to anion exchange utilizes a biphasic system, which can be particularly useful for larger-scale syntheses. nih.govacs.orgacs.org In this method, the 1-butyl-1-methylpiperidinium salt is dissolved in an organic solvent that is immiscible with water. An aqueous solution containing a high concentration of an iodide salt, such as sodium iodide or potassium iodide, is then introduced. rsc.org Vigorous mixing of the two phases facilitates the transfer of the iodide anion from the aqueous phase to the organic phase in exchange for the original anion. Once the exchange is complete, the layers are separated, and the organic phase containing the desired 1-butyl-1-methylpiperidinium iodide is collected for further processing.

Purification Techniques for High-Purity 1-Butyl-1-methylpiperidinium Iodide

Achieving a high degree of purity is critical, as impurities can significantly alter the physicochemical properties of the ionic liquid. The most common and effective method for purifying 1-butyl-1-methylpiperidinium iodide is recrystallization. ntnu.nonih.gov

The crude product is dissolved in a minimum amount of a suitable hot solvent, such as ethanol (B145695) or isopropanol. Alternatively, a solvent-antisolvent system, like acetone and diethyl ether, can be used. As the solution cools, the solubility of the ionic liquid decreases, leading to the formation of crystals while impurities tend to remain dissolved in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and finally dried under vacuum to eliminate any residual solvent. The purity of the final product can be confirmed through analytical techniques such as melting point determination and spectroscopic methods. rsc.org

| Purification Method | Solvent System | Key Steps |

| Recrystallization | Ethanol/Diethyl Ether | Dissolve in hot ethanol, add diethyl ether to induce crystallization, cool, filter, and wash with cold diethyl ether. |

| Vacuum Drying | Not Applicable | Heat under high vacuum to remove trace solvents. |

Solvent Extraction and Washing Protocols

After synthesis, the crude 1-Butyl-1-methylpiperidinium iodide contains unreacted starting materials and potential byproducts. To remove these impurities, a series of solvent extractions and washings are employed. The crude product is typically washed with a solvent in which the ionic liquid has low solubility, while the unreacted starting materials are highly soluble. monmouthcollege.edu Common washing solvents include diethyl ether and ethyl acetate (B1210297). nih.gov This process is often repeated multiple times to ensure high purity. monmouthcollege.edu The selection of the appropriate solvent is crucial for effective purification and can be guided by systematic screening methods that consider factors like distribution coefficient and selectivity. acs.org In many cases, a solvent like chloroform (B151607) or dichloromethane (B109758) is used to dissolve the ionic liquid, which is then washed with water or an aqueous solution to remove water-soluble impurities. nih.gov The organic phase containing the purified ionic liquid is then separated.

Interactive Table: Solvent Properties for Extraction

| Washing Solvent | Key Characteristics |

| Diethyl Ether | Effective for removing non-polar impurities. |

| Ethyl Acetate | Good for removing a range of organic impurities. |

| Chloroform/Dichloromethane | Used to dissolve the ionic liquid for washing. |

Advanced Drying and Dehydration Methods

Water is a common and detrimental impurity in ionic liquids, affecting their physical and chemical properties. illinois.eduaiaa.org Therefore, rigorous drying is a critical final step in the purification process. utp.edu.my A rotary evaporator is often used to remove the bulk of the solvent. nih.govilschem.com For more thorough drying, high-vacuum drying at elevated temperatures (e.g., 70-140°C) for several hours is employed to remove residual water and volatile organic compounds. ilschem.com The effectiveness of vacuum drying can be superior to using desiccants like molecular sieves for certain ionic liquids. illinois.eduaiaa.org Another advanced method is azeotropic distillation, where a water-removing agent like n-butyl acetate is added to form an azeotrope with water, which is then distilled off. google.com The final water content is often verified using Karl Fischer titration. illinois.edu

Interactive Table: Drying Method Comparison

| Drying Method | Description | Advantage |

| Rotary Evaporation | Removes bulk solvent under reduced pressure. | Fast for initial solvent removal. |

| High-Vacuum Drying | Heating under high vacuum to remove trace volatiles. | Achieves very low water content. utp.edu.my |

| Azeotropic Distillation | Uses an entrainer to remove water via distillation. | Effective for deep drying. google.com |

Investigation of Synthetic Route Impact on Product Purity and Structure

The specific synthetic route and reaction conditions can have a significant impact on the purity and even the final structure of the resulting ionic liquid. rsc.org For instance, the choice of solvent and reaction temperature can influence the formation of byproducts. While the quaternization of 1-methylpiperidine (B42303) with 1-iodobutane is a straightforward reaction, variations in the procedure can affect the impurity profile of the final product.

The purity of the starting materials is also a critical factor. Impurities in the 1-methylpiperidine or 1-iodobutane can be carried through the synthesis and be difficult to remove from the final product. The structure of the resulting 1-Butyl-1-methylpiperidinium iodide is generally stable, but the presence of impurities can sometimes be mistaken for structural isomers or degradation products in analytical tests. Therefore, thorough characterization using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry is essential to confirm the structure and assess the purity of the synthesized ionic liquid. monmouthcollege.edu These analytical methods can quantify the level of residual starting materials and identify any unexpected byproducts that may have formed during the synthesis.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1 Butyl 1 Methylpiperidinium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in the liquid state. wallonie.be For 1-Butyl-1-methylpiperidinium iodide, ¹H and ¹³C NMR are instrumental in characterizing the organic cation, while other NMR active nuclei, such as ¹⁹F, can be used to study anion-modified derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy allows for the analysis of the different proton environments within the 1-Butyl-1-methylpiperidinium cation. The chemical shifts (δ) of the protons are influenced by their local electronic environment.

The ¹H NMR spectrum of the 1-Butyl-1-methylpiperidinium cation would typically exhibit distinct signals for the protons of the butyl group, the methyl group, and the piperidinium (B107235) ring.

Butyl Group: The protons on the butyl chain will show characteristic multiplets. The terminal methyl group (CH₃) will appear as a triplet, while the methylene (B1212753) groups (CH₂) will present as multiplets due to coupling with adjacent protons.

Methyl Group: The protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with.

Piperidinium Ring: The protons on the piperidinium ring will show complex multiplet patterns due to their diastereotopic nature and coupling with each other.

The integration of these signals provides a quantitative measure of the number of protons in each unique environment, confirming the structure of the cation.

Table 1: Predicted ¹H NMR Chemical Shifts for the 1-Butyl-1-methylpiperidinium Cation

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Butyl-CH₃ | ~0.9 | Triplet |

| Butyl-CH₂ | ~1.3-1.8 | Multiplet |

| N-CH₃ | ~3.0 | Singlet |

| Ring-CH₂ (axial & equatorial) | ~1.6-3.5 | Multiplet |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the 1-Butyl-1-methylpiperidinium cation will give a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are sensitive to the hybridization and the electronic environment of the carbon atoms. For 1-iodobutane (B1219991), a precursor to the cation, the carbon attached to the iodine atom is significantly shifted downfield. docbrown.info A similar effect is expected for the carbons attached to the positively charged nitrogen in the piperidinium cation.

Table 2: Predicted ¹³C NMR Chemical Shifts for the 1-Butyl-1-methylpiperidinium Cation

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Butyl-CH₃ | ~13 |

| Butyl-CH₂ | ~20-30 |

| N-CH₃ | ~48 |

| N-CH₂ (Butyl) | ~65 |

| Ring-C (adjacent to N) | ~60 |

| Ring-C (other) | ~21-25 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy for Intermolecular Interaction Assessment

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.govresearchgate.net These techniques are particularly useful for assessing intermolecular interactions, such as those between the 1-Butyl-1-methylpiperidinium cation and the iodide anion, and for analyzing the conformational flexibility of the cation. wallonie.be

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups.

For 1-Butyl-1-methylpiperidinium iodide, the FTIR spectrum would be characterized by:

C-H Stretching Vibrations: Bands in the region of 2800-3000 cm⁻¹ corresponding to the stretching of the C-H bonds in the butyl and methyl groups, as well as the piperidinium ring.

CH₂ and CH₃ Bending Vibrations: Bands around 1465 cm⁻¹ are characteristic of CH₂ scissoring and CH₃ asymmetric deformation vibrations.

C-N Stretching Vibrations: These vibrations typically appear in the 1000-1250 cm⁻¹ region.

Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands arising from the skeletal vibrations of the entire cation, which are sensitive to its conformation.

The interaction between the cation and the iodide anion can lead to shifts in the positions and changes in the intensities of these vibrational bands, providing information about the strength of the intermolecular forces.

Table 3: Characteristic FTIR Frequencies for 1-Butyl-1-methylpiperidinium Iodide

| Vibrational Mode | Frequency Range (cm⁻¹) |

| C-H Stretching (alkyl) | 2850 - 2960 |

| C-H Stretching (ring) | 2800 - 3000 |

| CH₂ Bending | ~1465 |

| C-N Stretching | 1000 - 1250 |

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular environment.

Raman Spectroscopy for Symmetrical Molecular Vibrations and Conformational Analysis

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric molecular vibrations and vibrations of the carbon skeleton, making it well-suited for conformational analysis. researchgate.netuzhnu.edu.ua

In the context of 1-Butyl-1-methylpiperidinium iodide, Raman spectroscopy can be used to:

Analyze Cation Conformation: The Raman spectrum of the butyl chain is sensitive to its conformational state (e.g., trans vs. gauche isomers). Different conformers will exhibit distinct Raman bands, particularly in the low-frequency region. uzhnu.edu.ua

Probe Ion Pairing: The interaction with the iodide anion can perturb the vibrational modes of the cation, leading to shifts in the Raman peaks. This can provide information on the nature and extent of ion pairing in the liquid state.

Study Low-Frequency Vibrations: The low-frequency region of the Raman spectrum (below 400 cm⁻¹) contains information about the collective motions of the ions, such as cation-anion vibrations, which are directly related to the intermolecular forces.

The combination of FTIR and Raman spectroscopy provides a comprehensive understanding of the vibrational dynamics and intermolecular interactions within 1-Butyl-1-methylpiperidinium iodide.

X-ray Diffraction (XRD) and Scattering Studies for Condensed Phase Structure

X-ray-based techniques are indispensable for probing the atomic and molecular arrangement in the condensed phases of 1-Butyl-1-methylpiperidinium iodide.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

The 1-butyl-1-methylpiperidinium cation is expected to feature a piperidinium ring in a stable chair conformation. researchgate.net The butyl and methyl groups, both attached to the nitrogen atom, would extend from the ring. The carbon-carbon and carbon-nitrogen bond lengths and angles would be consistent with those of saturated heterocyclic systems.

Table 1: Predicted Crystallographic Parameters for 1-Butyl-1-methylpiperidinium Iodide (based on analogous structures)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Conformation | Chair |

Small-Angle X-ray Scattering (SAXS) for Supramolecular Organization in Liquid State

In the liquid state, ionic liquids like 1-Butyl-1-methylpiperidinium iodide are not entirely disordered. They often exhibit a degree of nanoscale organization, which can be effectively probed using Small-Angle X-ray Scattering (SAXS). rsc.org This technique measures the scattering of X-rays at very small angles to reveal structural features on the order of 1 to 100 nanometers.

For 1-Butyl-1-methylpiperidinium iodide, the segregation of the polar, charged piperidinium headgroups and iodide anions from the nonpolar, aliphatic butyl chains leads to the formation of distinct polar and nonpolar domains. rsc.org This results in a characteristic scattering peak in the SAXS profile, often referred to as a "pre-peak" or "first sharp diffraction peak." The position of this peak provides information about the correlation length, which corresponds to the average distance between repeating structural units, in this case, the polar domains.

Studies on similar ionic liquids have shown that the correlation length is strongly dependent on the length of the alkyl chain on the cation. rsc.org For the butyl chain in 1-Butyl-1-methylpiperidinium iodide, a distinct pre-peak would be expected, indicating a well-defined nanostructure. The intensity and width of this peak can also provide insights into the degree of order and the size distribution of these domains. This supramolecular organization is crucial as it influences macroscopic properties such as viscosity, conductivity, and solvation behavior. researchgate.net

Advanced Mass Spectrometry for Molecular Identification and Purity Verification

Mass spectrometry is a powerful tool for the precise determination of molecular weight and the investigation of ionic species.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification and purity assessment of 1-Butyl-1-methylpiperidinium iodide. nih.gov This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact mass and, consequently, the elemental formula of the analyte.

For the 1-butyl-1-methylpiperidinium cation ([C₁₀H₂₂N]⁺), the theoretical monoisotopic mass can be calculated with high accuracy. HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm). This high level of accuracy allows for confident differentiation from other species with the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for the 1-Butyl-1-methylpiperidinium Cation

| Parameter | Value |

|---|---|

| Formula | C₁₀H₂₂N⁺ |

| Theoretical Monoisotopic Mass | 156.17468 Da |

Data is theoretical and for illustrative purposes.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Pair Investigation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of ionic liquids. researchgate.netasianpubs.orgnih.gov In ESI-MS, the ionic liquid is introduced into the mass spectrometer as a solution, and the solvent is evaporated to generate gas-phase ions.

The positive ion ESI-MS spectrum of 1-Butyl-1-methylpiperidinium iodide would be dominated by a peak corresponding to the intact 1-butyl-1-methylpiperidinium cation ([C₁₀H₂₂N]⁺) at an m/z corresponding to its molecular weight. massbank.euscielo.br In addition to the parent cation, ESI-MS can also provide evidence for the existence of ion pairs and larger aggregates in the gas phase. asianpubs.org Clusters of the type [(Cation)₂(Anion)]⁺, which for this compound would be [([C₁₀H₂₂N]₂)I]⁺, may be observed, particularly under gentle ionization conditions. The presence and relative abundance of these clusters can offer insights into the strength of the cation-anion interactions. nih.govupce.cz

Theoretical and Computational Investigations of 1 Butyl 1 Methylpiperidinium Iodide Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic structure and preferred geometries of molecular systems.

The 1-Butyl-1-methylpiperidinium cation, [C₄mpip]⁺, possesses significant conformational flexibility arising from both the piperidinium (B107235) ring and the attached n-butyl chain.

Piperidinium Ring Conformation: The piperidinium ring typically adopts a stable chair conformation. The substituents—the methyl and n-butyl groups—can be located in either axial or equatorial positions relative to the ring.

N-Butyl Group Conformation: The n-butyl chain has multiple rotational degrees of freedom around its C-C single bonds, leading to various conformers, often described by a sequence of dihedral angles (e.g., trans-trans, trans-gauche).

Computational studies on similar cations, such as N-butyl-N-methylpyrrolidinium, have used DFT to determine the most stable conformers. researchgate.net These studies reveal that conformers with the butyl group in an equatorial position are generally more stable. researchgate.net The energy differences between various conformers are often small, suggesting that a mixture of conformations can coexist in the liquid state at room temperature. The introduction of different alkyl substituents affects the cation's stability through a combination of electronic and steric effects. nih.gov

| Conformer Feature | Description | Relative Stability |

|---|---|---|

| Equatorial Butyl Group | The n-butyl group is positioned in the plane of the piperidinium ring. | Generally more stable due to reduced steric hindrance. |

| Axial Butyl Group | The n-butyl group is positioned perpendicular to the plane of the piperidinium ring. | Generally less stable. |

| Trans-Trans (TT) Butyl Chain | All carbon atoms in the butyl chain are located trans to each other, resulting in a linear chain. | Often the lowest energy conformation for the alkyl chain itself. |

| Gauche-Trans (GT) Butyl Chain | A kink is introduced in the butyl chain due to rotation around a C-C bond. | Slightly higher in energy compared to the TT conformer. |

The interaction between the 1-Butyl-1-methylpiperidinium cation and the iodide anion (I⁻) is fundamental to the properties of the ionic liquid. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are often employed to accurately quantify these non-covalent interactions.

A study on the interaction between the similar 1-butyl-3-methylimidazolium cation and various halide anions found that the electrostatic interaction is the primary source of attraction. researchgate.net The induction energy contributed about 13–21% of the total interaction energy. researchgate.net For the large iodide anion, its interaction with the cationic ring is less directional compared to smaller halides like chloride or bromide. Calculations showed that the iodide anion has nearly equal stability when positioned within the plane of the cation's ring versus when it is located above the plane. researchgate.net This is due to the rapid decrease in the anisotropy of the electrostatic interaction with distance. researchgate.net

| Anion | Interaction Energy (kcal/mol) |

|---|---|

| Chloride (Cl⁻) | -88.4 |

| Bromide (Br⁻) | -86.4 |

| Iodide (I⁻) | -79.0 |

Molecular Dynamics (MD) Simulations for Dynamics and Collective Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of the collective behavior in the condensed phase. These simulations are crucial for understanding the liquid structure and transport properties of ionic liquids. nih.govacs.org

In the liquid state, the ions in 1-Butyl-1-methylpiperidinium iodide are not randomly distributed but exhibit a distinct short- and medium-range order due to the interplay of electrostatic and van der Waals forces. This structural organization is typically analyzed using Radial Distribution Functions (RDFs), or g(r), which describe the probability of finding one particle at a distance 'r' from a reference particle.

MD simulations of similar ionic liquids reveal characteristic features in their RDFs: nih.govacs.org

Cation-Anion RDF: A sharp, intense first peak at a short distance (around 3-4 Å) indicates strong coordination and the formation of a primary solvation shell of anions around the cation.

Cation-Cation & Anion-Anion RDFs: These RDFs typically show broader peaks at larger distances, indicating a more diffuse and less ordered arrangement of like-charged ions around each other due to electrostatic repulsion. The structure is often characterized by charge ordering, with alternating shells of cations and anions.

Ion transport is a key property of ionic liquids, determining their conductivity and suitability for electrochemical applications. MD simulations are used to derive self-diffusion coefficients (D) for the individual ions by analyzing their mean-square displacement over time.

Studies on various ionic liquids, including those with piperidinium cations and those containing iodide, show that the mobility of ions is influenced by factors such as ion size, shape, and the strength of intermolecular interactions. nih.govresearchgate.net In many cases, the diffusion coefficients of the cation and anion are different, reflecting their distinct sizes and interaction environments. The presence of water, even in small amounts, can significantly increase ion mobility. nih.gov

| Ion | Self-Diffusion Coefficient (D) (× 10⁻¹¹ m²/s) |

|---|---|

| [C₄mpip]⁺ Cation | 1.8 |

| [Tf₂N]⁻ Anion | 1.5 |

Note: Data is for a similar cation with a different anion ([Tf₂N]⁻) to illustrate typical values.

Quantum Chemical Calculations for Spectroscopic Interpretation

Quantum chemical calculations are indispensable for interpreting experimental spectra (e.g., Infrared, Raman, UV-Vis). osti.gov By calculating spectroscopic properties for a given molecular structure, a direct comparison can be made with experimental data, allowing for the confident assignment of spectral features.

For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate electronic excitation energies, which correspond to peaks in a UV-Vis absorption spectrum. researchgate.net Such calculations on the related 1-butyl-3-methylimidazolium iodide have helped to assign the specific electronic transitions responsible for its pale yellow color. researchgate.net Similarly, the calculation of vibrational frequencies using DFT helps to assign bands in IR and Raman spectra to specific molecular motions (e.g., C-H stretching, ring deformations). researchgate.netmdpi.com This is particularly useful for identifying the presence of different conformers in the liquid state, as each conformer may have a unique vibrational fingerprint. researchgate.net

Prediction of Vibrational Spectra (FTIR, Raman) for Experimental Comparison

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (FTIR and Raman) of ionic liquids like 1-butyl-1-methylpiperidinium iodide. researchgate.netresearchgate.net These predictions are invaluable for interpreting experimental spectra, assigning vibrational modes, and understanding the effects of intermolecular interactions and conformational changes on the vibrational properties.

The process typically involves optimizing the geometry of the 1-butyl-1-methylpiperidinium cation and the iodide anion, both as isolated ions and as ion pairs or larger clusters, to find the minimum energy structures. Following geometry optimization, frequency calculations are performed. The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations.

FTIR Spectroscopy:

The calculated IR spectrum provides information on the vibrational modes that are infrared active. For the 1-butyl-1-methylpiperidinium cation, key vibrational modes include the C-H stretching vibrations of the butyl and methyl groups, as well as the piperidinium ring. The CH₂ and CH₃ stretching modes are typically observed in the 2800–3000 cm⁻¹ region. westmont.edu The piperidinium ring vibrations, including ring stretching and deformation modes, appear at lower frequencies.

Raman Spectroscopy:

Similarly, Raman spectra can be computationally predicted. Raman spectroscopy is sensitive to changes in polarizability during a vibration and often provides complementary information to FTIR. westmont.edu For instance, symmetric vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. The interaction between the iodide anion and the cation can also be probed, as it can influence the vibrational frequencies of the cation, particularly those of the C-H bonds in proximity to the anion.

Table 1: Predicted Vibrational Frequencies for 1-Butyl-1-methylpiperidinium Cation

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(C-H) | 2960-2990 | Asymmetric stretching of methyl and butyl groups |

| ν(C-H) | 2850-2880 | Symmetric stretching of methyl and butyl groups |

| δ(CH₂) | 1450-1470 | Scissoring and bending of CH₂ groups |

| τ(CH₂) | 1250-1280 | Twisting of CH₂ groups |

| ν(C-N) | 1100-1150 | C-N stretching of the piperidinium ring |

| Ring Breathing | 800-850 | Symmetric stretching of the piperidinium ring |

Note: These are representative values and can vary based on the level of theory and basis set used in the calculation.

Electronic Excitation Energy Calculations for Solvatochromism Studies

Solvatochromism refers to the change in the color of a solution (and thus a change in the absorption or emission spectrum of a solute) with a change in the solvent. While 1-butyl-1-methylpiperidinium iodide itself is not a solvatochromic dye, understanding its electronic properties and how they are affected by the solvent environment is crucial for its application as a solvent or in mixtures.

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the electronic excitation energies of a solute in different solvent environments. psu.edu For a system like [BMPi][I], the focus would be on the charge-transfer-to-solvent (CTTS) transitions involving the iodide anion. The energy of this transition is highly sensitive to the nature of the surrounding solvent molecules or, in this case, the 1-butyl-1-methylpiperidinium cations.

By modeling the [BMPi][I] ion pair in different solvent continua using implicit solvation models (like the Polarizable Continuum Model - PCM), or by explicitly including solvent molecules, one can predict the solvatochromic shifts. These calculations can elucidate the nature of the electronic transitions and how solute-solvent interactions (e.g., hydrogen bonding, electrostatic interactions) affect the ground and excited states. A blue shift (hypsochromic shift) in the absorption maximum would indicate that the ground state is more stabilized by the solvent than the excited state, while a red shift (bathochromic shift) would suggest the opposite.

Table 2: Predicted Excitation Energies and Solvatochromic Shifts for Iodide in Different Environments

| Solvent/Environment | Dielectric Constant | Predicted Excitation Energy (eV) | Predicted λ_max (nm) |

| Gas Phase | 1 | 4.85 | 256 |

| n-Hexane | 1.9 | 5.10 | 243 |

| Ethanol (B145695) | 24.5 | 5.45 | 227 |

| Water | 78.4 | 5.80 | 214 |

Note: These values are illustrative and represent the expected trend of a blue shift with increasing solvent polarity for the CTTS transition of iodide.

Solvation Model Development and Preferential Solvation Analysis

When 1-butyl-1-methylpiperidinium iodide is used as a component in a solvent mixture, the phenomenon of preferential solvation can occur. This is where the composition of the solvent shell around a solute molecule differs from the composition of the bulk solvent mixture. Computational modeling is a key tool for investigating these phenomena at the molecular level.

Solvation Model Development:

Developing accurate solvation models for ionic liquids is a complex task due to the structured nature of the liquid and the importance of both long-range electrostatic and short-range van der Waals interactions. Molecular Dynamics (MD) simulations are frequently employed to study the solvation of solutes in ionic liquids. These simulations require accurate force fields that describe the interactions between all atoms in the system. Force fields for ionic liquids are often developed by fitting to quantum mechanical data for ion pairs and larger clusters.

Preferential Solvation Analysis:

Once a reliable force field is established, MD simulations can be run for a solute molecule in a binary mixture containing 1-butyl-1-methylpiperidinium iodide and another solvent. By analyzing the radial distribution functions (RDFs) between the solute and the different solvent components, one can determine which solvent component is enriched in the first solvation shell of the solute.

For example, in a mixture of [BMPi][I] and water, a hydrophilic solute might be preferentially solvated by water molecules, while a more nonpolar solute might show a preference for the butyl chains of the piperidinium cation. The analysis of the coordination numbers, obtained by integrating the RDFs, provides a quantitative measure of this preferential solvation.

These computational studies of preferential solvation are critical for understanding and predicting the behavior of chemical reactions and processes in mixed solvent systems containing 1-butyl-1-methylpiperidinium iodide. They can provide insights into how the local environment around a reactant or catalyst influences its reactivity and stability. nih.gov

Role of 1 Butyl 1 Methylpiperidinium Iodide in Electrochemical Systems

Electrolyte Formulation and Charge Carrier Dynamics

The performance of any electrochemical device is fundamentally tied to the properties of its electrolyte. Ionic liquids like 1-Butyl-1-methylpiperidinium iodide are valued for their wide electrochemical windows, thermal stability, and non-volatility, making them safer and often more robust alternatives to traditional organic solvents. mdpi.comscispace.com

Ionic Conductivity Investigations in Pure and Mixed Systems

Ionic conductivity is a critical measure of an electrolyte's efficiency in transporting charge. This property is dependent on factors such as viscosity, ion size, and the degree of ion dissociation. For piperidinium-based ionic liquids, conductivity is influenced by the choice of anion and the addition of other components. rsc.org

In mixed systems, such as those combining an ionic liquid with a polymer host like Polyethylene Oxide (PEO), the introduction of the ionic liquid can significantly enhance ionic conductivity. pan.pl For instance, studies on the related compound 1-Butyl-1-methylpyrrolidinium (B1250683) trifluoromethanesulfonate (B1224126) in a PEO-ammonium iodide matrix have shown that doping with the ionic liquid increases conductivity by creating more amorphous regions within the polymer, which facilitates faster ion transport. pan.pl A peak conductivity of 4.15 × 10⁻⁵ S/cm was achieved at an optimal doping level, underscoring the potential of such mixed systems. pan.pl

Table 1: Ionic Conductivity of Related Piperidinium-Based Electrolytes

| Electrolyte System | Composition | Temperature (°C) | Ionic Conductivity (mS/cm) |

|---|---|---|---|

| Piperidinium-TFSI IL | (LiTFSI)₀.₂(PP1R-TFSA)₀.₈ | 30 | ~2 |

Data sourced from studies on piperidinium (B107235) cations with TFSI anions. The term PP1R denotes piperidinium cations with varying side chains. rsc.orgresearchgate.net

Electrochemical Stability Window Determinations via Voltammetry

The electrochemical stability window (ESW) defines the voltage range within which an electrolyte remains stable without undergoing oxidation or reduction. This is a crucial parameter for high-voltage energy storage devices. researchgate.netnih.gov The ESW is typically determined using cyclic voltammetry (CV), where the potential is swept and the current is measured to identify the onset of oxidative (anodic) and reductive (cathodic) decomposition. researchgate.net

The stability of an ionic liquid is determined by its constituent ions. The cation's structure dictates the cathodic (reductive) limit, while the anion determines the anodic (oxidative) limit. researchgate.net For 1-Butyl-1-methylpiperidinium iodide, the 1-butyl-1-methylpiperidinium cation provides cathodic stability, while the iodide anion's susceptibility to oxidation defines the anodic limit.

Systematic studies on various ionic liquids have ranked the reductive stability of cations and the oxidative stability of anions. researchgate.net Piperidinium cations like N-methyl-N-propylpiperidinium exhibit robust cathodic limits. nih.gov However, the iodide anion is known to be less resistant to oxidation compared to anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or dicyanamide (B8802431) ([DCA]⁻). researchgate.netacs.org Therefore, the electrochemical window of 1-Butyl-1-methylpiperidinium iodide is expected to be anodically limited by the oxidation of I⁻ to I₃⁻ or I₂. Research on various piperidinium-based ionic liquids with the [TFSI]⁻ anion shows ESWs ranging from 4.1 V to 6.1 V, demonstrating the inherent stability of the piperidinium cation. nih.gov

Table 2: Electrochemical Stability of Related Ionic Liquid Cations and Anions

| Ion Type | Example Ion | Stability Limit | Relative Stability Ranking |

|---|---|---|---|

| Cation | [MOPMPip]⁺ (Piperidinium) | Reductive | Moderate |

| Cation | [BMPyrr]⁺ (Pyrrolidinium) | Reductive | Higher than Piperidinium |

| Anion | [TFSI]⁻ | Oxidative | High |

| Anion | [DCA]⁻ | Oxidative | Moderate |

Data adapted from comparative studies using cyclic voltammetry. researchgate.net

Electrodeposition Processes Utilizing 1-Butyl-1-methylpiperidinium Iodide Electrolytes

Ionic liquids are highly effective media for the electrodeposition of metals and alloys, particularly for reactive metals that cannot be plated from aqueous solutions. mdpi.comresearchgate.net Their ability to dissolve a wide range of metal salts, coupled with their good conductivity and wide potential windows, makes them ideal electrolytes. mdpi.com

Electrodeposition of Metals and Alloys

The electrodeposition of metals from ionic liquids is a complex process involving the reduction of metal ions at the cathode to form a solid deposit. mdpi.com While specific studies on 1-Butyl-1-methylpiperidinium iodide are not extensively documented, research on closely related pyrrolidinium (B1226570) and imidazolium-based ionic liquids provides significant insight. For example, the electrodeposition of indium has been successfully carried out from an electrolyte containing 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)amide ([Py₁,₄]TFSI). mdpi.com In such systems, the reduction often occurs in multiple steps, with In(III) first being reduced to an intermediate In(I) species before forming metallic In(0). mdpi.com

Similarly, the electrodeposition of nickel has been demonstrated in deep eutectic solvents based on choline (B1196258) chloride, where the process yields smooth, corrosion-resistant coatings. mdpi.com The choice of ionic liquid cation and anion plays a crucial role in the quality of the deposit, influencing morphology, adhesion, and grain size. researchgate.net In the case of 1-Butyl-1-methylpiperidinium iodide, the iodide anion could potentially participate in the metal coordination sphere, influencing the reduction potential and kinetics of the deposition process.

In-situ Electrochemical Microscopy Studies of Deposition Processes

To understand the fundamental mechanisms of electrodeposition, in-situ techniques that monitor the electrode-electrolyte interface during the process are invaluable. Techniques like in-situ X-ray Photoelectron Spectroscopy (XPS), Scanning Tunneling Microscopy (STM), and Electrochemical Quartz Crystal Microbalance (EQCM) provide real-time information on changes in oxidation state, surface morphology, and mass. mdpi.com

Studies on indium deposition from [Py₁,₄]TFSI using in-situ XPS have successfully identified the formation of In(I) as an intermediate species during the reduction of In(III). mdpi.com This technique allows for the monitoring of core electron binding energies, which shift according to the element's oxidation state. mdpi.com Other in-situ methods, such as digital holographic microscopy, have been used to observe the Li⁺ concentration profile during the electrodeposition and dissolution of lithium in solvate ionic liquids, revealing how mass transfer phenomena impact the process. rsc.org These advanced analytical methods are critical for optimizing deposition parameters to synthesize high-quality materials and for understanding the intricate role the ionic liquid plays at the interface. mdpi.comrsc.org

Superoxide (B77818) Ion Generation and Stability in 1-Butyl-1-methylpiperidinium Iodide Media

The superoxide radical anion (O₂•⁻) is a highly reactive species of interest for a wide range of applications, including the destruction of hazardous organic pollutants and organic synthesis. researchgate.netnih.gov Aprotic ionic liquids have emerged as superior media for generating and stabilizing O₂•⁻, as they prevent the rapid disproportionation that occurs in protic solvents like water. acs.org

The generation of O₂•⁻ in an ionic liquid is typically achieved through the electrochemical reduction of dissolved oxygen. This process is readily studied using cyclic voltammetry, which can confirm the generation and short-term stability of the superoxide ion. researchgate.net Research conducted in various piperidinium, pyrrolidinium, and phosphonium-based ionic liquids has demonstrated the long-term stability of O₂•⁻. researchgate.net

Studies on related ionic liquids show that the stability of the generated superoxide is sufficient for practical applications, such as the destruction of chlorobenzenes. researchgate.net The electrochemical behavior reveals a quasi-reversible one-electron transfer process for the O₂/O₂•⁻ couple. researchgate.net The long-term stability can be further confirmed by chemically generating the superoxide via the dissolution of potassium superoxide (KO₂) and monitoring its concentration over time with UV-Vis spectrophotometry. researchgate.net The unique environment provided by ionic liquids like 1-Butyl-1-methylpiperidinium iodide is key to harnessing the reactivity of the superoxide ion for advanced chemical processes. researchgate.netnih.gov

Electrochemical Generation of Superoxide Radicals

The electrochemical generation of the superoxide radical (O₂•⁻) in ionic liquids is a subject of significant interest due to the unique properties of these solvents, such as low volatility, high thermal stability, and wide electrochemical windows. acs.orgsc.edu This process typically involves the single-electron reduction of dissolved molecular oxygen (O₂) at an electrode surface. While specific research focusing exclusively on 1-Butyl-1-methylpiperidinium iodide for superoxide generation is not extensively documented in peer-reviewed literature, the electrochemical behavior of the 1-butyl-1-methylpiperidinium cation, when paired with other anions, provides significant insights into its potential role.

Ionic liquids featuring piperidinium and the structurally similar pyrrolidinium cations have been identified as promising media for the generation and stabilization of superoxide. elsevierpure.comelsevierpure.com For instance, studies on 1-(3-methoxypropyl)-1-methylpiperidinium bis(trifluoromethylsulfonyl)imide demonstrated that the piperidinium-based ionic liquid could stably support the electrochemical generation of O₂•⁻. elsevierpure.com

The generation process is typically studied using cyclic voltammetry (CV). In an oxygen-saturated ionic liquid, a cathodic scan reveals a reduction peak corresponding to the formation of the superoxide radical. The reaction is as follows:

O₂ + e⁻ ⇌ O₂•⁻

In related compounds like 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]), a well-defined, quasi-reversible redox couple for the O₂/O₂•⁻ system is observed. elsevierpure.comresearchgate.net The stability of the generated superoxide is indicated by the presence of a corresponding oxidation peak on the reverse scan, which signifies the oxidation of O₂•⁻ back to O₂. The potential at which this reduction occurs is influenced by the nature of the ionic liquid, which affects the solvation of the resulting superoxide ion. researchgate.net

The following table summarizes typical electrochemical data for the generation of superoxide in a closely related pyrrolidinium-based ionic liquid.

| Ionic Liquid | Working Electrode | Scan Rate | Reduction Peak Potential (Epc) vs. Ag/Ag⁺ | Oxidation Peak Potential (Epa) vs. Ag/Ag⁺ | Reference |

|---|---|---|---|---|---|

| 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Glassy Carbon | 100 mV/s | -1.06 V | -0.96 V | researchgate.net |

It is important to note that the iodide anion in 1-Butyl-1-methylpiperidinium iodide is redox-active, which could introduce competing electrochemical reactions and potentially influence the stability and generation of the superoxide radical differently than anions like bis(trifluoromethylsulfonyl)imide. However, specific studies detailing these effects are not available.

Spectrophotometric Probes for Superoxide Stability

The stability of the superoxide radical, once generated, is a critical factor for its application in various chemical processes. UV-visible spectrophotometry is a primary technique used to monitor the concentration and decay of superoxide in solution. The superoxide ion exhibits a characteristic absorption maximum in the ultraviolet region, typically between 250 and 270 nm. elsevierpure.com

In studies involving piperidinium and pyrrolidinium-based ionic liquids, the stability of chemically or electrochemically generated superoxide is assessed by preparing a solution of the radical and monitoring the absorbance of its characteristic peak over time. elsevierpure.comelsevierpure.com A stable solution will show little to no decrease in absorbance, while instability is marked by a rapid decay of the signal. This decay can be due to reactions with the ionic liquid's cation, anion, or trace impurities such as water.

Research on ionic liquids with cations like 1-(3-methoxypropyl)-1-methylpiperidinium ([MOPMPip]⁺) and 1-hexyl-1-methyl-pyrrolidinium ([HMPyrr]⁺) combined with the bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) anion has shown that these media can offer promising long-term stability for O₂•⁻. elsevierpure.com The stability is often compared across different ionic liquid structures to determine which cations and anions are least reactive towards the superoxide radical. For example, some imidazolium-based ionic liquids have been shown to react with superoxide, leading to its rapid consumption. nih.gov

The stability of superoxide in a given ionic liquid is often quantified by the rate constant of its decay. The following table presents findings on the stability of superoxide in various ionic liquids, including a piperidinium-based example, demonstrating the utility of spectrophotometric analysis.

| Ionic Liquid Cation | Anion | Superoxide Stability Finding | Reference |

|---|---|---|---|

| 1-(3-Methoxypropyl)-1-methylpiperidinium ([MOPMPip]⁺) | [TFSI]⁻ | Offers promising long-term stability for O₂•⁻ | elsevierpure.com |

| 1-Hexyl-1-methyl-pyrrolidinium ([HMPyrr]⁺) | [TFSI]⁻ | Offers promising long-term stability for O₂•⁻ | elsevierpure.com |

| 1-Butyl-1-methylpyrrolidinium ([BMPyrr]⁺) | [TFSI]⁻ | Generated O₂•⁻ was found to be stable. | elsevierpure.comresearchgate.net |

| 1-n-Butyl-2,3-dimethylimidazolium ([BMMI]⁺) | N/A (in DMSO solution) | Reacts with O₂•⁻ with a pseudo-first-order rate constant of ~2.5 x 10⁻³ s⁻¹ | nih.gov |

While these results highlight the suitability of the piperidinium cation structure for stabilizing superoxide, direct spectrophotometric data for 1-Butyl-1-methylpiperidinium iodide is absent from the current scientific literature. The reactivity of the iodide anion could potentially provide a pathway for superoxide decomposition not present with anions like [TFSI]⁻, making dedicated studies on this specific compound necessary to confirm its performance.

Catalytic and Reaction Medium Applications of 1 Butyl 1 Methylpiperidinium Iodide

Role as a Solvent in Homogeneous Catalysis

Influence on Reaction Kinetics and Selectivity

The specific influence of 1-butyl-1-methylpiperidinium iodide on reaction kinetics and selectivity is an area of ongoing research. In general, the viscosity and polarity of ionic liquids can play a crucial role in dictating reaction outcomes. For instance, in reactions where charged intermediates are formed, the high polarity of an ionic liquid can lead to significant rate enhancements compared to non-polar organic solvents. The bulky and asymmetric nature of the 1-butyl-1-methylpiperidinium cation, along with the specific coordinating ability of the iodide anion, can create a structured solvent environment that may favor the formation of one product over another, thus influencing selectivity. However, detailed kinetic studies and product distribution analyses for various homogeneous catalytic reactions in 1-butyl-1-methylpiperidinium iodide are not extensively documented in publicly available literature.

Mechanistic Probes for Ionic Liquid Effects on Reaction Pathways

The study of reaction mechanisms in ionic liquids is essential for understanding and optimizing their role in catalysis. While specific mechanistic investigations employing 1-butyl-1-methylpiperidinium iodide are not widely reported, research on similar ionic liquids suggests that the cation and anion can independently or cooperatively interact with reactants and catalysts. ua.pt For example, the iodide anion can act as a nucleophile or a coordinating species, potentially altering the catalytic cycle. Spectroscopic techniques and computational modeling are valuable tools for probing these interactions and elucidating the reaction pathways in such complex media.

Applications in Organic Synthesis as a Reaction Medium

The use of ionic liquids as reaction media in organic synthesis is a well-established field, driven by the desire for more sustainable chemical processes. acs.org Piperidinium-based ionic liquids, in particular, have been explored as electrolytes in electrochemical applications due to their stability. rsc.orgrsc.org

Electrophilic Addition Reactions in 1-Butyl-1-methylpiperidinium Iodide

Detailed studies on the use of 1-butyl-1-methylpiperidinium iodide as a medium for electrophilic addition reactions are limited in the available scientific literature. In principle, the polar nature of this ionic liquid could facilitate the stabilization of carbocation intermediates that are often formed during electrophilic additions to alkenes and alkynes. The iodide anion could also participate in the reaction, for example, by acting as a nucleophile to trap the carbocation, leading to iodo-functionalized products. Research on other ionic liquids has shown that they can influence the regioselectivity and stereoselectivity of such reactions. nih.gov

Solvent Recycling and Green Chemistry Considerations in Catalytic Systems

Interfacial Phenomena and Solution Chemistry of 1 Butyl 1 Methylpiperidinium Iodide

Thermodynamics of Mixing with Molecular Solvents

The thermodynamics of mixing for ionic liquids with molecular solvents are crucial for understanding their behavior in various applications, such as in reaction media, separations, and electrochemistry. These properties are governed by the complex interplay of interactions between the ionic liquid's cation and anion and the solvent molecules.

A thorough review of scientific databases and literature reveals a notable absence of experimental data specifically for the excess molar volume (VE) and enthalpy of mixing (HE) of 1-butyl-1-methylpiperidinium iodide with any molecular solvents.

Excess Molar Volume (VE): This property provides insight into the packing efficiency and structural changes upon mixing two components. A negative VE typically indicates strong interactions or efficient packing, while a positive VE suggests weaker interactions or structural disruption.

Enthalpy of Mixing (HE): This parameter quantifies the heat absorbed or released during the mixing process, reflecting the net effect of breaking and forming intermolecular interactions.

Without experimental data, a quantitative analysis of these properties for 1-butyl-1-methylpiperidinium iodide is not possible at this time.

Interfacial Behavior at Solid-Liquid and Liquid-Liquid Interfaces

The behavior of ionic liquids at interfaces is fundamental to their application in areas like catalysis, lubrication, and extraction processes.

There is currently no specific research available that investigates the adsorption mechanisms of 1-butyl-1-methylpiperidinium iodide onto various solid substrates. Such studies would be valuable for understanding its potential role in surface modification, lubrication, and as a component in electrochemical double-layer capacitors.

A search of the scientific literature did not yield any studies on the use of 1-butyl-1-methylpiperidinium iodide in micellar cloud point extraction processes. This technique is a separation and preconcentration method that utilizes the phase behavior of surfactants in aqueous solutions. While some ionic liquids can exhibit surfactant-like properties, the specific application of 1-butyl-1-methylpiperidinium iodide in this context has not been reported.

Osmotic Properties and Aqueous Solution Behavior

The osmotic properties of ionic liquid solutions are important for understanding their colligative properties and their behavior in biological and separation systems.

Currently, there are no published experimental data on the osmotic coefficients or other osmotic properties of aqueous solutions of 1-butyl-1-methylpiperidinium iodide. Such data would be essential for determining the mean activity coefficients and understanding the deviation from ideal behavior in aqueous environments.

Future Directions in 1 Butyl 1 Methylpiperidinium Iodide Research

Development of Novel Functionalized Derivatives

The inherent tunability of ionic liquids is one of their most significant advantages. For 1-Butyl-1-methylpiperidinium iodide, future research will heavily focus on the rational design and synthesis of novel derivatives. By introducing specific functional groups onto the piperidinium (B107235) cation or by pairing it with different anions, researchers can precisely modulate its physicochemical properties to suit specific applications.

The primary strategy involves appending functional groups to the alkyl chains (butyl or methyl groups) or the piperidinium ring itself. This can alter properties such as viscosity, thermal stability, solubility, and electrochemical potential. For instance, incorporating ether or hydroxyl groups could enhance biodegradability and alter solvation properties, while fluorination could increase thermal and electrochemical stability. Synthesis strategies often involve the quaternization of a functionalized piperidine (B6355638) precursor, a versatile approach that allows for a wide range of derivatives to be created. A similar approach is seen in the synthesis of related compounds like 1-butyl-1-methylpyrrolidinium (B1250683) bromide, which serves as a precursor for other ionic liquids. acs.org

The table below illustrates potential functionalization strategies and their anticipated impact on the properties of the 1-Butyl-1-methylpiperidinium cation.

| Functional Group | Potential Position of Substitution | Expected Impact on Properties | Rationale |

| Ether (-O-) | Butyl chain | Lower viscosity, potentially enhanced ionic conductivity, altered solvent polarity. | Increased chain flexibility and introduction of polar site. |

| Hydroxyl (-OH) | Butyl chain | Increased hydrophilicity, potential for hydrogen bonding, site for further reaction. | Introduces a protic, polar functional group. |

| Carboxyl (-COOH) | Butyl chain | Creates a zwitterionic or protic ionic liquid, enhances task-specificity for catalysis or extraction. | Introduces acidic functionality. |

| Fluoroalkyl chain | Butyl chain | Increased thermal stability, enhanced hydrophobicity, wider electrochemical window. | High electronegativity and stability of C-F bonds. |

| Nitrile (-CN) | Butyl chain | Increased polarity, potential for improved performance in electrochemical devices. | Strong dipole moment of the nitrile group. |

This targeted derivatization will enable the creation of "task-specific" ionic liquids, where the molecular structure is engineered for optimal performance in a given process, moving away from a one-size-fits-all approach.

Exploration of Emerging Electrochemical and Catalytic Applications

Building on the development of novel derivatives, a significant future direction is the exploration of their performance in cutting-edge applications, particularly in electrochemistry and catalysis.

Electrochemical Applications: The iodide anion makes 1-Butyl-1-methylpiperidinium iodide an intriguing candidate for electrochemical energy storage. Research is expanding into its use in next-generation battery and supercapacitor systems. A highly promising area is in membraneless zinc-iodine aqueous batteries. acs.org In these systems, a related compound, 1-butyl-1-methylpyrrolidinium iodide (MBPI), acts as a complexing agent to promote the formation of phase-separated polyiodides, which minimizes self-discharge and improves Coulombic efficiency. acs.org The structural similarity of the piperidinium cation suggests that 1-Butyl-1-methylpiperidinium iodide could perform a similar or enhanced role.

Furthermore, piperidinium-based ILs are being investigated as electrolytes in dual-ion and dual-graphite batteries. sigmaaldrich.com The wide electrochemical window and inherent ionic conductivity of these materials are highly advantageous. Future work will involve optimizing the electrolyte formulation, potentially by mixing the ionic liquid with organic solvents or other salts, to enhance ion mobility and power density, as has been done with pyrrolidinium-based systems. acs.orgpan.pl

Catalytic Applications: The use of ionic liquids as catalysts or catalytic media is a cornerstone of green chemistry. While direct catalytic applications of 1-Butyl-1-methylpiperidinium iodide are still emerging, its potential is significant. It can act as a phase-transfer catalyst or as a stabilizing medium for metallic nanoparticles used in catalysis. Future research will likely explore its utility in acid-catalyzed reactions, such as Prins condensation for the synthesis of valuable chemicals or the etherification of isobutene to produce fuel additives. academie-sciences.fr The ability to tune the acidity and solvation properties through functionalization will be key to developing highly selective and efficient catalytic systems. Research into bifunctional catalysts, where the ionic liquid itself plays a role in the catalytic cycle, is another promising avenue, drawing inspiration from work on other functionalized ILs. thieme-connect.de

| Application Area | Specific Role of 1-Butyl-1-methylpiperidinium Iodide | Potential Advantages |

| Electrochemistry | ||

| Zinc-Iodine Batteries | Complexing agent for polyiodides. acs.org | Minimizes self-discharge, enables membraneless design, improves efficiency. |

| Dual-Ion Batteries | Electrolyte component. sigmaaldrich.com | High ionic conductivity, wide electrochemical stability window. |

| Dye-Sensitized Solar Cells | Component of gel polymer electrolyte. researchgate.net | Enhances charge transport and device efficiency. |

| Catalysis | ||

| Acid Catalysis | Catalyst or co-catalyst for reactions like etherification or condensation. academie-sciences.fr | Tunable acidity, potential for high selectivity, catalyst recyclability. |

| Nanoparticle Stabilization | Stabilizing medium for catalytic nanoparticles. | Prevents agglomeration, enhances catalyst lifetime and activity. |

Advanced In-Situ Characterization for Mechanistic Insights

To move beyond trial-and-error and enable rational design, a deep understanding of the molecular-level processes governing the performance of 1-Butyl-1-methylpiperidinium iodide is essential. Future research will increasingly rely on advanced in-situ characterization techniques to probe the ionic liquid's structure and dynamics during operation.

Techniques such as in-situ Scanning Tunneling Microscopy (STM) and Electrochemical Quartz Crystal Microbalance (EQCM) can provide real-time, nanoscale information about the electrode-electrolyte interface. science.gov These methods can visualize electrodeposition processes, the formation of interfacial layers, and surface restructuring as they happen, providing critical insights for battery and electroplating applications. science.gov

Spectroscopic methods are also vital. In-situ Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study ion-ion and ion-solvent interactions, complexation, and the behavior of water within the ionic liquid matrix under electrochemical or catalytic conditions. rsc.org This information is crucial for understanding how the ionic liquid environment influences reaction pathways and efficiencies. By correlating these mechanistic insights with observed performance, researchers can establish clear structure-property-performance relationships.

| Characterization Technique | Type of Information Provided | Relevance to 1-Butyl-1-methylpiperidinium Iodide Research |

| In-situ Scanning Tunneling Microscopy (STM) | Real-space imaging of electrode surfaces at atomic/molecular resolution during electrochemical processes. science.gov | Understanding electrode-electrolyte interface structure, electrodeposition mechanisms, and surface reconstruction. |

| In-situ Electrochemical Quartz Crystal Microbalance (EQCM) | Real-time measurement of mass changes on an electrode surface. science.gov | Quantifying deposition/dissolution rates, studying film formation and interfacial reactions. |

| In-situ FT-IR/Raman Spectroscopy | Vibrational modes of molecules, providing information on chemical bonds, ion pairing, and solvation shells. rsc.org | Probing ion-ion and ion-solute interactions, monitoring reaction intermediates in catalysis and electrochemistry. |

| In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment and dynamics of specific nuclei (e.g., ¹H, ¹³C). rsc.org | Investigating ion diffusion, complex formation, and structural changes in the liquid state during a process. |

Predictive Modeling and Machine Learning Approaches for Performance Tuning

The sheer number of possible ionic liquids that can be synthesized by combining different cations and anions presents a significant challenge for experimental screening. researchgate.net Predictive modeling and machine learning (ML) are emerging as indispensable tools to navigate this vast chemical space efficiently. rsc.orgnih.gov This data-driven approach allows for the rapid prediction of the physicochemical properties of yet-to-be-synthesized ionic liquids, drastically reducing the time and cost associated with experimental discovery. researchgate.netspringerprofessional.de

Future research on 1-Butyl-1-methylpiperidinium iodide and its derivatives will heavily leverage these computational tools. Machine learning models, such as random forest, deep learning, and extreme gradient boosting, can be trained on existing experimental data to predict key properties like ionic conductivity, viscosity, density, and surface tension with high accuracy. rsc.orgacs.org These models use molecular descriptors or simplified structural inputs (like SMILES strings) to establish quantitative structure-property relationships (QSPRs). acs.org

Beyond property prediction, ML can be used to "tune" the performance of ionic liquids for specific applications. For example, models can be developed to screen for derivatives with the optimal balance of high conductivity and low viscosity for battery electrolytes or to identify structures with high CO₂ solubility for carbon capture applications. rsc.orgacs.org This "in-silico" design process guides experimental efforts toward the most promising candidates. Furthermore, machine learning can assist in refining force fields for molecular dynamics (MD) simulations, leading to more accurate simulations of ionic liquid behavior at the molecular level. researchgate.net

| Machine Learning Model Type | Predicted Property / Application | Example Performance (R² value) | Reference |

| Extreme Gradient Boosting | Ionic Conductivity | >0.9 | rsc.org |

| Deep Learning (DL) | Surface Tension | 0.990 | acs.org |

| Random Forest (RF) | Viscosity | N/A | unl.pt |

| Graph Neural Networks (GNN) | Melting Point | N/A | researchgate.net |

By integrating machine learning with automated synthesis and high-throughput screening, researchers can create a closed-loop discovery process, accelerating the development of next-generation materials based on the 1-Butyl-1-methylpiperidinium iodide scaffold.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-butyl-1-methylpiperidinium iodide with high purity?

- Methodological Answer : A common synthesis involves dissolving stoichiometric amounts of 1-butyl-1-methylpiperidine and methyl iodide in a polar solvent (e.g., acetonitrile) under inert conditions. The reaction is refluxed for 24–48 hours, followed by solvent evaporation and recrystallization from ethyl acetate to achieve >98% purity. For precise replication, ensure anhydrous conditions and verify purity via NMR and elemental analysis .

Q. What characterization techniques are essential for confirming the structural identity of 1-butyl-1-methylpiperidinium iodide?

- Methodological Answer : Key techniques include:

- Single-crystal X-ray diffraction to resolve the cation-anion arrangement and hydrogen bonding .

- ¹H/¹³C NMR to confirm the absence of unreacted precursors and quantify ionic liquid purity.

- Elemental analysis (C, H, N) to validate stoichiometry .

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds .

Q. What are the primary applications of 1-butyl-1-methylpiperidinium iodide in material science?

- Methodological Answer : It is widely used as:

- A solvent or electrolyte in electrochemical studies due to its low volatility and high ionic conductivity .

- A structure-directing agent in the synthesis of metal halide perovskites (e.g., SnI₂-based single crystals), where it templates crystal growth in γ-butyrolactone (GBL) solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points (e.g., 192°C vs. 185–190°C) for 1-butyl-1-methylpiperidinium iodide?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. To address this:

- Use differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 5°C/min) under nitrogen.

- Compare results against high-purity standards (>99%) and report moisture content, as hygroscopicity affects thermal behavior .

- Replicate experiments across multiple labs to identify systematic errors .

Q. What experimental designs mitigate batch-to-batch variability in ionic liquid synthesis for sensitive bioassays?

- Methodological Answer :

- Pre-synthesis : Standardize precursor ratios and solvent purity (e.g., HPLC-grade acetonitrile).

- Post-synthesis : Implement HPLC-MS to quantify residual halides (e.g., I⁻) and Karl Fischer titration to measure water content.

- Statistical control : Use ANOVA to compare batch performance in target applications (e.g., electrochemical impedance spectroscopy) .

Q. How can researchers optimize 1-butyl-1-methylpiperidinium iodide’s role in perovskite precursor solutions to enhance photoluminescence efficiency?

- Methodological Answer :

- Systematically vary the molar ratio of SnI₂ to 1-butyl-1-methylpiperidinium iodide in GBL (e.g., 1:1 to 1:3).

- Characterize films via time-resolved photoluminescence (TRPL) to correlate lifetime with defect density.

- Use X-ray photoelectron spectroscopy (XPS) to identify halide segregation or oxidation states .

Q. What strategies address conflicting electrochemical stability data in ionic liquid-based systems?

- Methodological Answer :

- Controlled-environment testing : Perform cyclic voltammetry in a glovebox to minimize oxygen/moisture interference.

- Reference electrodes : Use a Ag/Ag⁺ quasi-reference electrode calibrated against ferrocene/ferrocenium.

- Data normalization : Report current densities relative to electrode surface area and ionic conductivity .

Retrosynthesis Analysis